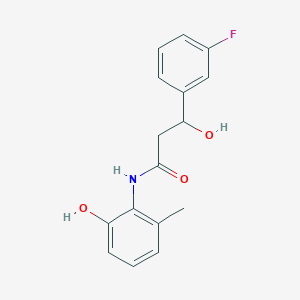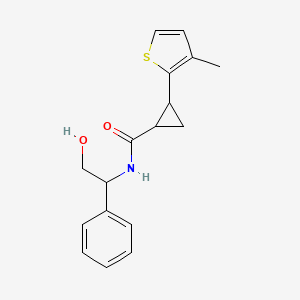![molecular formula C16H19NO4 B7642491 N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential therapeutic effects in a range of diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by targeting the activity of the enzyme 20-HETE. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease research, this compound has been shown to reduce blood pressure and improve vascular function.
Mecanismo De Acción
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide acts by inhibiting the activity of the enzyme 20-HETE, which is involved in the regulation of angiogenesis, inflammation, and blood pressure. 20-HETE is produced by the action of the enzyme CYP4A on arachidonic acid. This compound inhibits the activity of CYP4A, thereby reducing the production of 20-HETE. This leads to a reduction in angiogenesis, inflammation, and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by reducing the production of 20-HETE. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease research, this compound has been shown to reduce blood pressure and improve vascular function by reducing the production of 20-HETE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of 20-HETE in various biological processes. One limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide. One direction is to explore its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Another direction is to investigate the use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to optimize the synthesis method for this compound to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic effects in a range of diseases. Its mechanism of action involves the inhibition of the enzyme 20-HETE, which is involved in the regulation of angiogenesis, inflammation, and blood pressure. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound shows great promise as a potential therapeutic agent for a range of diseases.
Métodos De Síntesis
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethyl-1,3-propanediamine to form the corresponding amide. Finally, the amide is reacted with furan-2-carboxylic acid to form this compound.
Propiedades
IUPAC Name |
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-9-21-15(11)16(19)17(2)14(10-18)12-4-6-13(20-3)7-5-12/h4-9,14,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQUXCZTNBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C(CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)